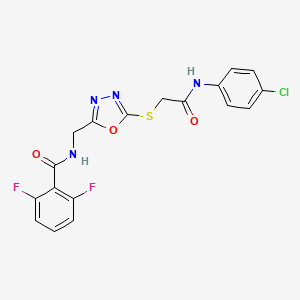

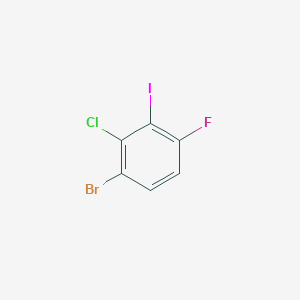

N-((5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

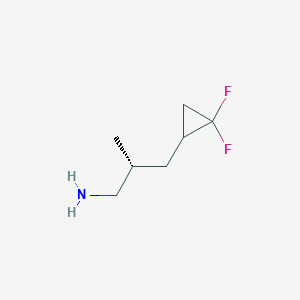

The compound is a complex organic molecule with several functional groups. It contains a 1,3,4-oxadiazole ring, which is a type of heterocyclic aromatic ring containing oxygen and nitrogen. This ring is often found in various pharmaceuticals and agrochemicals due to its bioactivity .

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectroanalytical data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties are typically determined through experimental methods and can include things like solubility, melting point, and stability .Scientific Research Applications

Antiviral Activity

The compound has been investigated for its antiviral properties. In a study by Chen et al., ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized. Among these, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity . This suggests potential applications in antiviral drug development.

Cytotoxic Activity

While specific data on the cytotoxic activity of this compound is not directly available, related N-containing thiadiazole derivatives have shown promising results. For instance, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibited enhanced cytotoxic activity against MCF cancer cells . Further exploration of the cytotoxic potential of our compound could be valuable.

Antibacterial and Antifungal Properties

Sulfonamide derivatives, including those containing 1,3,4-thiadiazole moieties, have been associated with antibacterial and antifungal activities . Although direct evidence for our compound is limited, it may be worthwhile to explore its effects against microbial pathogens.

Agricultural Applications

Sulfonamide derivatives have been investigated for herbicidal properties in agriculture . Given the compound’s structure, it might be relevant to explore its potential as an herbicide or other agricultural applications.

Other Bioactivities

Certain 1,3,4-thiadiazoles have displayed diverse bioactivities, such as anticonvulsant properties and more . While not directly studied for our compound, these findings suggest avenues for further research.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF2N4O3S/c19-10-4-6-11(7-5-10)23-14(26)9-29-18-25-24-15(28-18)8-22-17(27)16-12(20)2-1-3-13(16)21/h1-7H,8-9H2,(H,22,27)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKPNNKMMVBNBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzoate](/img/structure/B2695095.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,6-dimethoxybenzamide](/img/structure/B2695101.png)

![N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695102.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-chlorobenzyl)-2-propenamide](/img/structure/B2695106.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2695110.png)